Apn-peg4-bcn

ADC Linker Stability Thiol Conjugation In Vivo Half-Life

APN-PEG4-BCN is a heterobifunctional crosslinker combining a 3-arylpropiolonitrile (APN) group for thiol-specific conjugation and a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), separated by a linear tetra(ethylene glycol) (PEG4) spacer. The compound has a molecular weight of 565.66 g/mol (C31H39N3O7), is supplied as an oil soluble in DCM, THF, acetonitrile, DMF, and DMSO, and is typically stored at -20°C.

Molecular Formula C31H39N3O7
Molecular Weight 565.7 g/mol
Cat. No. B12414580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApn-peg4-bcn
Molecular FormulaC31H39N3O7
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1
InChIInChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29?
InChIKeyMCBNMMAFMMPZRN-ULJKERAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

APN-PEG4-BCN Heterobifunctional Linker: Core Specifications and Procurement Identifiers


APN-PEG4-BCN is a heterobifunctional crosslinker combining a 3-arylpropiolonitrile (APN) group for thiol-specific conjugation and a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), separated by a linear tetra(ethylene glycol) (PEG4) spacer . The compound has a molecular weight of 565.66 g/mol (C31H39N3O7), is supplied as an oil soluble in DCM, THF, acetonitrile, DMF, and DMSO, and is typically stored at -20°C . The APN group enables irreversible, hydrolytically stable thioether bond formation with free thiols, while the BCN group facilitates copper-free click chemistry with azide-bearing molecules under mild aqueous conditions [1].

Why APN-PEG4-BCN Cannot Be Casually Substituted: The Functional Specificity of Dual Orthogonal Chemistry


APN-PEG4-BCN provides a unique combination of thiol-specific APN chemistry and copper-free BCN click reactivity that is not replicated by other linker architectures. Substituting either functional group disrupts the intended orthogonal conjugation workflow: replacing APN with maleimide compromises conjugate stability due to retro-Michael cleavage and thiol exchange [1]; substituting BCN with DBCO introduces different kinetics, higher lipophilicity, and potential stereoisomer formation [2]; altering the PEG4 spacer length modifies solubility, aggregation behavior, and inter-component distance, which can critically affect payload delivery and protein function [3]. The following evidence quantitatively defines where APN-PEG4-BCN demonstrates verifiable differentiation against the most relevant comparators.

Quantitative Differentiation of APN-PEG4-BCN Against Structural and Functional Analogs


Superior Thioether Bond Stability: APN vs. Maleimide Conjugates

APN-thiol conjugates exhibit complete resistance to in vitro cleavage under physiological conditions, whereas maleimide-thiol conjugates undergo substantial retro-Michael cleavage. In a head-to-head comparison using human serum albumin (HSA)-conjugated urate oxidase (AgUox), the AgUox-MAL-HSA conjugate (maleimide linker) showed substantial cleavage of the thioester bond in vitro, while the AgUox-APN-HSA conjugate (APN linker) displayed no detectable cleavage [1]. This stability translated to an extended in vivo serum half-life for the APN conjugate in the late elimination phase compared to the maleimide counterpart [1].

ADC Linker Stability Thiol Conjugation In Vivo Half-Life

Accelerated SPAAC Kinetics with Electron-Deficient Azides: BCN vs. Standard Cyclooctynes

The BCN group in APN-PEG4-BCN achieves second-order rate constants of 2.0-2.9 M⁻¹ s⁻¹ when reacting with electron-deficient aryl azides, representing a 5- to 15-fold acceleration over standard SPAAC reactions with typical cyclooctynes (0.2-0.5 M⁻¹ s⁻¹) [1]. This kinetic advantage is specific to aliphatic cyclooctynes like BCN and is not observed with benzoannulated cyclooctynes such as DBCO, enabling faster and more efficient bioconjugation under identical conditions [1].

Bioorthogonal Chemistry SPAAC Kinetics Click Chemistry

Reduced Lipophilicity and Stereochemical Homogeneity: BCN vs. DBCO

BCN possesses a plane of symmetry that prevents formation of stereoisomeric product mixtures, a limitation encountered with dibenzocyclooctyne (DBCO) derivatives [1]. Furthermore, BCN exhibits lower lipophilicity than DBCO, which enhances performance in aqueous bioconjugation reactions by reducing non-specific hydrophobic interactions and aggregation [1]. This physicochemical profile is maintained in APN-PEG4-BCN through the hydrophilic PEG4 spacer, which contributes an additional 4-unit ethylene glycol chain for solubility enhancement relative to shorter or non-PEGylated analogs .

Aqueous Bioconjugation Linker Solubility SPAAC Reagent Selection

PEG4 Spacer Length: Optimized Distance for Payload Conjugation vs. Shorter Linkers

The PEG4 spacer in APN-PEG4-BCN provides an extended distance of approximately 17.6 Å (extrapolated from SM(PEG)2-24 crosslinker series data) between the APN and BCN reactive sites, which is critical for reducing steric hindrance during antibody-drug conjugate assembly and ensuring efficient payload release [1]. This spacer length is specifically optimized for ADC applications; shorter PEG units (e.g., PEG2) may not adequately separate the antibody from the cytotoxic payload, potentially impairing binding or enzyme accessibility, while longer PEG chains (e.g., PEG8-PEG12) may introduce excessive flexibility or reduced solubility [1].

ADC Design Linker Spacer Optimization Payload Release

Orthogonal Dual-Reactivity: APN-PEG4-BCN vs. Single-Function Linkers

APN-PEG4-BCN is a true heterobifunctional linker, offering both a thiol-reactive APN group and a click-reactive BCN group in a single molecule, with a molecular weight of 565.66 g/mol and defined PEG4 spacer [1]. In contrast, common alternatives such as APN-C3-PEG4-azide (M.W. ~577 g/mol) require copper catalysis (CuAAC) for efficient conjugation, introducing potential cytotoxicity and additional purification steps, while BCN-PEG4-Mal (M.W. ~685 g/mol) utilizes maleimide chemistry with the documented stability limitations of thiol-maleimide adducts . The combination of APN and BCN enables sequential, copper-free orthogonal conjugation that is not achievable with mono-functional or maleimide-based heterobifunctional linkers.

Heterobifunctional Linker Bioconjugation Strategy Orthogonal Chemistry

Exo-BCN Isomer: Consistent Reactivity Profile for Reproducible Conjugation

The exo-BCN isomer present in APN-PEG4-BCN has been shown to exhibit near-identical SPAAC reactivity to the endo isomer, eliminating the need for isomeric separation and ensuring consistent batch-to-batch performance [1]. Studies have confirmed the absence of a statistically significant difference in reactivity between exo- and endo-BCN in both SPOCQ and SPAAC reactions [1]. This contrasts with some strained cyclooctyne systems where isomer ratios can vary and affect conjugation efficiency, introducing variability in downstream applications.

BCN Isomerism SPAAC Reproducibility Linker Purity

High-Impact Application Scenarios for APN-PEG4-BCN Procurement


Antibody-Drug Conjugate (ADC) Synthesis Requiring Prolonged In Vivo Stability

APN-PEG4-BCN is the linker of choice for ADCs where payload retention is critical. The APN-thiol bond resists hydrolytic cleavage observed with maleimide linkers, directly translating to longer circulating half-life and reduced systemic toxicity, as demonstrated in head-to-head in vivo studies with albumin-conjugated therapeutic proteins [1]. The PEG4 spacer ensures optimal antibody-payload spacing to maintain antigen binding and enable efficient intracellular payload release.

Copper-Free, Sequential Bioconjugation for PROTAC Development

In PROTAC synthesis, APN-PEG4-BCN enables a clean, two-step orthogonal conjugation strategy: first, APN reacts with a thiol-containing E3 ligase ligand, and second, BCN undergoes SPAAC with an azide-functionalized target protein ligand. The copper-free nature of SPAAC preserves cellular viability and simplifies purification, while the BCN group's 2.0-2.9 M⁻¹ s⁻¹ kinetics with electron-deficient azides accelerates assembly compared to DBCO-based alternatives [2]. This workflow is directly applicable to high-throughput PROTAC library synthesis.

Site-Specific Protein Labeling with Fluorescent Probes or Affinity Tags

For researchers requiring precise, irreversible attachment of biophysical probes to cysteine residues, APN-PEG4-BCN offers a distinct advantage. The APN group provides hydrolytically stable thioether linkages that withstand denaturing conditions and long-term storage, while the BCN moiety permits subsequent copper-free click conjugation to azide-modified fluorophores, biotin, or other tags. The lower lipophilicity of BCN relative to DBCO minimizes non-specific binding in cellular imaging applications [3].

Hydrogel Fabrication and Biomaterials Engineering

APN-PEG4-BCN can serve as a building block for covalently crosslinked hydrogels. The PEG4 spacer provides a defined, hydrophilic arm that contributes to network swelling and reduces non-specific protein adsorption. The fast SPAAC kinetics of the BCN group with azide-functionalized polymers allow for rapid gelation under physiological conditions, while the APN group offers an orthogonal handle for post-gelation functionalization with thiol-containing bioactive peptides or growth factors [4].

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